REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[Br:11]N1C(=O)CCC1=O>CN(C)C=O>[Br:11][C:9]1[CH:8]=[CH:7][C:6]2[O:1][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC=C2
|
Name
|
|
Quantity
|
54.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed under argon at 0° C
|
Type
|
CUSTOM
|
Details
|
has returned gradually to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the white solid obtained
|
Type
|
WASH
|
Details
|
is washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
The filtrate is treated with 50 ml of saturated aqueous sodium sulfate solution
|
Type
|
WASH
|
Details
|
washed with 50 ml of saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvents under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a yellow oil is obtained (quantitative yield)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=C(OCCO2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |